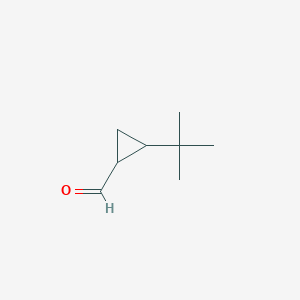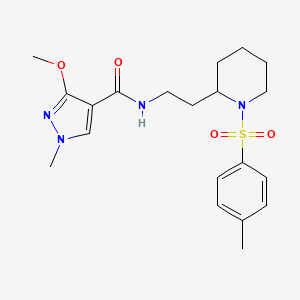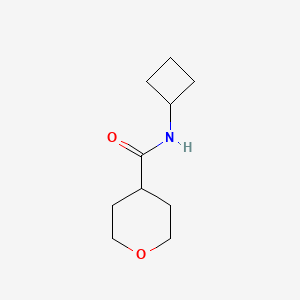![molecular formula C18H21N3O4S B2583651 N-(4-(diméthylamino)phénéthyl)-3-méthyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448047-10-6](/img/structure/B2583651.png)
N-(4-(diméthylamino)phénéthyl)-3-méthyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Ce composé sert de bloc de construction pour synthétiser une large gamme de composés hétérocycliques, qui sont cruciaux dans le développement de médicaments . Ces hétérocycles peuvent être acycliques, carbocycliques, ou même fusionnés, offrant un large éventail d'activités biologiques.
Matériaux électroluminescents
Le groupe diméthylamino dans la structure du composé est bénéfique dans la synthèse de matériaux électroluminescents. Ces matériaux sont utilisés dans le développement de nouveaux types d'écrans et de systèmes d'éclairage .
Croissance de cristaux organiques
Il est utilisé dans la croissance de cristaux organiques tels que le 4-N,N-diméthylamino-4’N’-méthylstilbazolium 2,4-dinitrobenzènesulfonate (DSDNS), qui ont des applications en optique non linéaire et en électronique .
Recherche pharmaceutique
Le composé est lié à diverses applications pharmaceutiques, y compris comme intermédiaire dans la synthèse de médicaments comme la Glimépiride, qui est utilisée dans le traitement du diabète .
Activités biologiques des thiazoles
Les dérivés de thiazole, qui peuvent être synthétisés à partir de ce composé, présentent un large éventail d'activités biologiques. Ils peuvent agir comme des agents antimicrobiens, antifongiques, antiviraux et même antitumoraux .
Photoinitiateurs dans les crèmes solaires
Les composés contenant des groupes diméthylamino sont utilisés comme photoinitiateurs en raison de leur forte activité œstrogénique. On les trouve couramment dans les filtres ultraviolets des formulations de crèmes solaires .
Agents anti-inflammatoires et analgésiques
Les dérivés d'indole synthétisés à partir de composés comme celui-ci ont montré des activités anti-inflammatoires et analgésiques prometteuses, ce qui pourrait conduire au développement de nouveaux médicaments contre la douleur .
Réactivité chimique et synthèse de composés biologiquement actifs
La réactivité du composé permet la création de composés hétérocycliques biologiquement actifs, qui sont essentiels pour les applications biomédicales. Cela inclut une utilisation potentielle en thérapie anticancéreuse et en développement d'antibiotiques .
Mécanisme D'action
Target of Action
Similar compounds, such as sulfonamides, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of Action
N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, like other sulfonamides, is likely to act as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
The compound N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally and are widely distributed throughout all tissues .
Result of Action
The result of the action of N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, the compound effectively halts the proliferation of the bacteria .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-20(2)14-6-4-13(5-7-14)10-11-19-26(23,24)15-8-9-17-16(12-15)21(3)18(22)25-17/h4-9,12,19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGGLMIMPVCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)N(C)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2583569.png)

![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6,7-dimethoxy-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-imine](/img/structure/B2583580.png)




![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)

